1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride
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Overview
Description
1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic ammonium head, making it effective in reducing surface tension and acting as a detergent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N-dimethyldodecylamine) and an alkyl halide (e.g., 2-ethylbutyl chloride).
Reaction Conditions: The reaction is usually performed in an organic solvent such as acetonitrile or ethanol, at elevated temperatures (50-80°C) to facilitate the quaternization process.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves:
Continuous Addition: Reactants are continuously fed into the reactor.
Temperature Control: Maintaining optimal reaction temperatures to ensure complete conversion.
Product Isolation: The product is continuously extracted and purified using industrial-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO₃) in aqueous solution for halide exchange.
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of tertiary amines.
Scientific Research Applications
1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium bromide: Similar structure with a bromide ion instead of chloride.
Uniqueness
1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride is unique due to its specific alkyl chain length and the presence of the 2-ethylbutoxy group, which imparts distinct physicochemical properties. This makes it particularly effective in applications requiring specific surfactant characteristics.
Properties
CAS No. |
828933-73-9 |
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Molecular Formula |
C21H46ClNO |
Molecular Weight |
364.0 g/mol |
IUPAC Name |
dodecyl-(2-ethylbutoxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H46NO.ClH/c1-6-9-10-11-12-13-14-15-16-17-18-22(4,5)20-23-19-21(7-2)8-3;/h21H,6-20H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
NSNWQKVFXSVYTD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)COCC(CC)CC.[Cl-] |
Origin of Product |
United States |
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